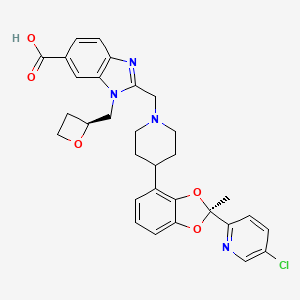

Lotiglipron

Description

Properties

CAS No. |

2401892-75-7 |

|---|---|

Molecular Formula |

C31H31ClN4O5 |

Molecular Weight |

575.1 g/mol |

IUPAC Name |

2-[[4-[(2S)-2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H31ClN4O5/c1-31(27-8-6-21(32)16-33-27)40-26-4-2-3-23(29(26)41-31)19-9-12-35(13-10-19)18-28-34-24-7-5-20(30(37)38)15-25(24)36(28)17-22-11-14-39-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,37,38)/t22-,31-/m0/s1 |

InChI Key |

SVPYZAJTWFQTSM-UGDMGKLASA-N |

Isomeric SMILES |

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Lotiglipron (PF-07081532): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of lotiglipron (PF-07081532) was discontinued by Pfizer in June 2023 due to safety concerns, specifically observations of elevated liver transaminases in clinical trials.[1][2][3] This document serves as a technical guide to the compound's mechanism of action based on publicly available data.

Introduction

This compound (PF-07081532) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[4][5] Developed by Pfizer, it was investigated for the treatment of type 2 diabetes mellitus (T2DM) and obesity. As a GLP-1R agonist, this compound was designed to mimic the effects of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation. This guide provides a detailed overview of the molecular and physiological mechanisms underlying the action of this compound.

Molecular Mechanism of Action

Binding to the GLP-1 Receptor

This compound is a non-peptidic agonist that binds to the GLP-1R, a class B G protein-coupled receptor (GPCR). A cryo-electron microscopy (cryo-EM) study has provided insights into the binding mode of this compound to the GLP-1R. Unlike endogenous peptide agonists that interact with both the extracellular and transmembrane domains of the receptor, small molecules like this compound are thought to bind within a pocket in the transmembrane domain. This interaction induces a conformational change in the receptor, initiating downstream signaling cascades.

Signal Transduction Pathways

Upon binding of this compound, the GLP-1R activates intracellular signaling pathways, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a key event in mediating the therapeutic effects of GLP-1R agonists.

In addition to the Gαs-cAMP pathway, GLP-1R activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. The relative activation of the cAMP and β-arrestin pathways can influence the overall pharmacological profile of a GLP-1R agonist.

Caption: General workflow for a cAMP accumulation assay to determine agonist potency.

Methodology Outline:

-

Cell Culture: Cells stably or transiently expressing the human GLP-1R (e.g., HEK293 or CHO cells) are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Lysis and Detection: After a defined incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a variety of detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISO), or bioluminescent reporter assays.

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the agonist concentration to determine the EC50 value.

This assay measures the interaction of β-arrestin with the activated GLP-1R.

Methodology Outline:

-

Cell Line: A cell line co-expressing the GLP-1R and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.

-

Compound Stimulation: Cells are stimulated with a range of this compound concentrations.

-

Detection: The recruitment of β-arrestin to the receptor is quantified by measuring the signal from the reporter system (e.g., luminescence, fluorescence, or enzyme activity).

-

Data Analysis: A dose-response curve is constructed to calculate the EC50 for β-arrestin recruitment.

In Vivo Mechanism of Action

The in vivo effects of this compound are a direct consequence of GLP-1R activation in key metabolic tissues.

Glycemic Control

GLP-1R activation by this compound is expected to improve glycemic control through several mechanisms:

-

Glucose-Dependent Insulin Secretion: Stimulation of GLP-1R on pancreatic β-cells enhances the secretion of insulin in response to elevated blood glucose levels.

-

Suppression of Glucagon Secretion: this compound is anticipated to act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels. This effect is also glucose-dependent.

Body Weight Management

The effects of this compound on body weight are mediated by:

-

Delayed Gastric Emptying: GLP-1R activation slows the rate at which food leaves the stomach, leading to a prolonged feeling of fullness and reduced food intake.

-

Central Appetite Suppression: this compound is expected to cross the blood-brain barrier and act on GLP-1Rs in the hypothalamus and other brain regions involved in appetite regulation to increase satiety and reduce hunger.

Clinical Pharmacodynamic Data

Phase 1 and 2 clinical studies have provided evidence for the in vivo efficacy of this compound.

In a multiple-ascending-dose study in participants with T2DM and obesity, once-daily this compound demonstrated dose-dependent reductions in glycemic indices and body weight.

Table 2: Key Efficacy Endpoints from Phase 1 Studies

| Endpoint (at 42 days, 180 mg dose) | Change from Baseline in this compound Group | Change from Baseline in Placebo Group |

| Glycated Hemoglobin (HbA1c) | -1.61% | -0.61% |

| Body Weight | -5.10 kg | -2.06 kg |

A Phase 2 dose-ranging study further confirmed the efficacy of this compound in T2DM and obesity cohorts.

Table 3: Key Efficacy Endpoints from Phase 2 Study

| Cohort | Endpoint | This compound Dose | Change from Baseline | Placebo Change from Baseline |

| Type 2 Diabetes | HbA1c at Week 16 | 80 mg | -1.44% | -0.07% |

| Obesity | Body Weight at Week 20 | 200 mg (five-step titration) | -7.47% | -1.84% |

Experimental Protocols

Specific preclinical in vivo protocols for this compound have not been published. The following are general methodologies used to assess the in vivo effects of GLP-1R agonists.

Methodology Outline:

-

Animal Model: Studies are typically conducted in rodent models of diabetes and/or obesity (e.g., db/db mice, diet-induced obese mice).

-

Drug Administration: Animals are administered this compound or a vehicle control.

-

Glucose Challenge: An oral or intraperitoneal glucose tolerance test is performed.

-

Blood Sampling: Blood samples are collected at various time points to measure plasma concentrations of insulin, glucagon, and glucose.

Methodology Outline:

-

Test Meal: Animals are given a test meal containing a non-absorbable marker.

-

Drug Treatment: this compound or vehicle is administered prior to the test meal.

-

Stomach Content Analysis: After a set time, the amount of marker remaining in the stomach is measured to determine the rate of gastric emptying.

Methodology Outline:

-

Animal Acclimatization: Animals are housed in metabolic cages that can monitor food and water intake.

-

Chronic Dosing: this compound or vehicle is administered daily for an extended period.

-

Monitoring: Food intake and body weight are measured regularly throughout the study.

dot

Caption: General experimental workflow for in vivo characterization of a GLP-1R agonist.

Conclusion

This compound (PF-07081532) is a potent, orally active, small-molecule GLP-1R agonist. Its mechanism of action is centered on the activation of the GLP-1R, leading to the stimulation of the cAMP signaling pathway. This, in turn, mediates its therapeutic effects on glycemic control and body weight through the enhancement of glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and central appetite suppression. While clinical development was halted due to safety concerns, the study of this compound has contributed to the understanding of small-molecule agonism of the GLP-1R.

References

- 1. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]

- 2. Pfizer Drops Early-Stage Obesity Drug Following Disappointing Phase I Data - BioSpace [biospace.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Once-daily oral small-molecule glucagon-like peptide-1 receptor agonist this compound (PF-07081532) for type 2 diabetes and obesity: Two randomized, placebo-controlled, multiple-ascending-dose Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Lotiglipron's Engagement with the GLP-1 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotiglipron (PF-07081532) is a novel, orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. Developed by Pfizer, its clinical progression was halted in June 2023 due to observations of elevated liver enzymes in trial participants, suggesting potential hepatotoxicity. Despite its discontinuation, the study of this compound's interaction with the GLP-1R provides valuable insights for the ongoing development of non-peptidic GLP-1R agonists. This technical guide synthesizes the available structural and functional data concerning this compound's interaction with the GLP-1R, alongside detailed experimental methodologies relevant to its characterization. A significant portion of our understanding of this interaction is derived from a cryo-electron microscopy (cryo-EM) structure of this compound bound to the GLP-1R. However, it is critical to note that specific quantitative data on this compound's binding affinity (e.g., Ki, IC50) and functional potency (e.g., EC50 for cAMP production or β-arrestin recruitment) have not been made publicly available.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-dependent insulin secretion and plays a vital role in metabolic regulation. The GLP-1 receptor, a member of the Class B G protein-coupled receptor (GPCR) family, has emerged as a premier therapeutic target. While peptide-based GLP-1R agonists have demonstrated significant clinical success, their injectable route of administration has prompted the search for orally active, small-molecule alternatives. This compound was one such candidate, representing a distinct chemical scaffold designed to mimic the action of endogenous GLP-1.[1][2][3] Its development, alongside a similar compound, danuglipron, was part of a broader effort to create convenient oral therapies for metabolic diseases.[4][5] The eventual discontinuation of this compound underscores the challenges in developing safe and effective small-molecule mimics of peptide hormones.

This compound and GLP-1 Receptor Binding

While precise quantitative binding affinity data for this compound remains undisclosed, a significant leap in understanding its mechanism of action came from the determination of the cryo-electron microscopy (cryo-EM) structure of the GLP-1R in complex with this compound. This structural data provides a detailed view of the binding interface and the conformational changes induced in the receptor upon agonist binding.

Table 1: Summary of this compound's GLP-1 Receptor Interaction Characteristics

| Parameter | Finding | Source |

| Binding Site | This compound binds to a distinct pocket within the transmembrane domain (TMD) of the GLP-1R. | |

| Key Interactions | The binding involves specific interactions with amino acid residues within the TMD, leading to receptor activation. | |

| Quantitative Affinity (Ki/IC50) | Data not publicly available. | N/A |

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1R initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to increased production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in enhanced glucose-stimulated insulin secretion.

Another critical signaling component is the recruitment of β-arrestins. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The relative activation of the G protein-dependent versus the β-arrestin-dependent pathways is a concept known as "biased agonism" and is an area of intense investigation for the development of next-generation GPCR-targeting drugs with improved therapeutic profiles. The specific signaling bias of this compound has not been publicly detailed.

Experimental Protocols

While specific experimental results for this compound are not available, the following sections detail the standard methodologies used to characterize the binding and functional activity of GLP-1R agonists.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a test compound (like this compound) to its receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).

-

Assay Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in GLP-1R signaling.

Protocol:

-

Cell Culture: Cells expressing the human GLP-1R are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Lysis: After a defined incubation period, the cells are lysed.

-

cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R.

Protocol:

-

Assay System: A variety of commercially available assay systems can be used, such as those based on enzyme fragment complementation (e.g., PathHunter®), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). These systems typically involve cells co-expressing the GLP-1R fused to one part of a reporter system and β-arrestin fused to the complementary part.

-

Compound Stimulation: The cells are stimulated with a range of concentrations of the test compound.

-

Signal Detection: Ligand-induced receptor-β-arrestin interaction brings the two parts of the reporter system into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The signal is measured, and a dose-response curve is generated to calculate the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound represents an important case study in the development of oral, small-molecule GLP-1R agonists. While its clinical journey was cut short due to safety concerns, the structural insights gained from its interaction with the GLP-1R continue to inform the design of next-generation therapeutics in this class. The lack of publicly available quantitative pharmacological data for this compound highlights the challenges in accessing comprehensive information for discontinued drug candidates. Nevertheless, the established methodologies for characterizing GLP-1R agonists provide a clear framework for the evaluation of future compounds aiming to address the significant unmet needs in the treatment of type 2 diabetes and obesity.

References

- 1. "Next-in-class" GLP-1R Danuglipron- and this compound-like Agonists: A Patent Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmamanufacturing.com [pharmamanufacturing.com]

Preclinical Pharmacology of Lotiglipron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lotiglipron (PF-07081532) is a small molecule, orally active glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes and obesity. As a GLP-1R agonist, its intended mechanism of action was to stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[1] Despite showing promise in early clinical trials, the development of this compound was discontinued in June 2023 due to observations of elevated liver enzymes in some study participants, a safety concern not predicted by preclinical studies.[2][3] This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, summarizing in vitro and in vivo data, experimental methodologies, and key signaling pathways.

In Vitro Pharmacology

This compound has been characterized in vitro for its binding affinity and functional activity at the GLP-1 receptor.

Receptor Binding and Functional Activity

Data from various sources indicate that this compound is a potent agonist of the GLP-1 receptor.

| Parameter | Species/System | Value | Reference |

| cAMP Accumulation (EC50) | Human GLP-1R expressing cells | 0.96 nM | [1] |

| Binding Affinity (Ki) | Mutated Rat GLP-1R S33W | 2770 nM | [4] |

| cAMP Accumulation (EC50) | Mutated Rat GLP-1R S33W | 26.9 nM | |

| β-arrestin 1 Recruitment (EC50) | Mutated Rat GLP-1R S33W | 198 nM | |

| β-arrestin 2 Recruitment (EC50) | Mutated Rat GLP-1R S33W | 274 nM |

Experimental Protocols

cAMP Accumulation Assay:

This functional assay is a primary method to determine the potency of GLP-1R agonists. The general protocol involves:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Assay Preparation: Cells are seeded in 96-well plates. Prior to the assay, the culture medium is replaced with a serum-free medium for a period of starvation to reduce basal signaling.

-

Compound Treatment: Cells are stimulated with varying concentrations of this compound for a defined incubation period (e.g., 30 minutes at 37°C).

-

cAMP Measurement: Intracellular cAMP levels are measured using a detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

-

Data Analysis: The response is plotted against the log concentration of the agonist to determine the EC50 value.

β-Arrestin Recruitment Assay:

This assay assesses the recruitment of β-arrestin to the activated GLP-1 receptor, providing insights into receptor desensitization and potential for biased agonism. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay:

-

Cell Line: A cell line co-expressing the GLP-1 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP) is used.

-

Assay Procedure: Cells are incubated with the substrate for the BRET donor. Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer.

-

Signal Detection: The BRET signal is measured using a microplate reader.

-

Data Analysis: The BRET ratio is plotted against the log concentration of the agonist to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The activation of the GLP-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-1, including the potentiation of glucose-stimulated insulin secretion.

Simultaneously, agonist binding can also lead to the recruitment of β-arrestin proteins to the receptor. This process is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

The preclinical development workflow for a GLP-1R agonist like this compound typically follows a structured path from initial screening to in vivo evaluation.

In Vivo Pharmacology

Publicly available data on the in vivo preclinical pharmacology of this compound is limited. However, a retrospective review of in vivo preclinical toxicity data for this compound did not show any signals consistent with the liver toxicity observed later in human trials.

Animal Models

Standard animal models for assessing the efficacy of GLP-1R agonists in the context of diabetes and obesity include:

-

Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet to induce obesity and insulin resistance, mimicking key aspects of the human metabolic syndrome.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.

-

Zucker Diabetic Fatty (ZDF) Rats: These rats are a model of genetic obesity and type 2 diabetes.

Efficacy Endpoints

In these models, key efficacy endpoints for a GLP-1R agonist would include:

-

Reduction in body weight and food intake.

-

Improvement in glucose tolerance, as assessed by an oral glucose tolerance test (OGTT).

-

Reduction in fasting blood glucose and HbA1c levels.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available. Such studies would typically be conducted in rodent (e.g., rats) and non-rodent (e.g., dogs or monkeys) species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to enable interspecies scaling for predicting human pharmacokinetics.

Safety Pharmacology and Toxicology

Preclinical safety pharmacology studies are designed to assess the potential adverse effects of a drug candidate on major organ systems. Core battery studies typically evaluate the cardiovascular, central nervous, and respiratory systems. Longer-term toxicology studies in at least two species (one rodent, one non-rodent) are conducted to identify potential target organ toxicity. As mentioned, a review of the preclinical toxicology data for this compound did not reveal any signals of liver toxicity.

Conclusion

This compound is a potent, orally active small molecule agonist of the GLP-1 receptor, as demonstrated by its in vitro activity. While its clinical development was halted due to unforeseen liver safety issues in humans, the preclinical data, though not extensively published, played a crucial role in its initial advancement. The discrepancy between the preclinical safety findings and the clinical observations underscores the inherent challenges in translating animal safety data to human outcomes. This technical guide summarizes the currently available preclinical information on this compound, providing a valuable resource for researchers in the field of metabolic drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]

- 4. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Lotiglipron: A Technical Whitepaper on a Non-Peptide GLP-1R Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotiglipron (PF-07081532) is an orally active, small-molecule, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] As an oral agent, this compound represented a significant potential advancement in convenience over the injectable peptide-based GLP-1R agonists.[3] Extensive clinical investigation in Phase 1 and 2 trials demonstrated its efficacy in glycemic control and weight reduction.[4][5] However, the development of this compound was discontinued due to observations of elevated liver transaminases in a subset of participants. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. GLP-1 receptor agonists have become a cornerstone in the management of T2DM and obesity, with injectable peptide-based therapies demonstrating significant efficacy. The development of orally bioavailable, non-peptide GLP-1R agonists has been a major goal in the pharmaceutical industry to improve patient compliance and accessibility. This compound emerged as a promising candidate in this class, designed to be administered as a once-daily oral tablet.

Mechanism of Action

This compound functions as a selective agonist of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Upon binding to the GLP-1R, primarily on pancreatic beta cells and neurons in the brain, this compound initiates a cascade of intracellular signaling events. The binding of this compound to the GLP-1R has been elucidated through cryo-electron microscopy (cryo-EM), revealing its interaction with the receptor's transmembrane domain.

The primary signaling pathway activated by this compound is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP triggers downstream effects, including:

-

Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic beta cells in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: Reduced glucagon release from pancreatic alpha cells, which helps to lower hepatic glucose production.

-

Delayed gastric emptying: Slowing of the passage of food from the stomach to the small intestine, contributing to a feeling of fullness.

-

Central effects on appetite: Acting on the hypothalamus to promote satiety and reduce food intake.

The culmination of these effects leads to improved glycemic control and weight loss.

Signaling Pathway Diagram

Caption: GLP-1R signaling pathway activated by this compound.

Preclinical Data

In Vitro Pharmacology

This compound's activity at the GLP-1 receptor was characterized through a series of in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 2770 nM | Mutated rat GLP-1R S33W | |

| cAMP Accumulation (EC50) | 26.9 nM | High-density expressed mutant rat GLP-1R S33W | |

| β-arrestin 1 Recruitment (EC50) | 198 nM | Mutant rat GLP-1R S33W | |

| β-arrestin 2 Recruitment (EC50) | 274 nM | Mutant rat GLP-1R S33W |

Experimental Protocols

cAMP Accumulation Assay (General Protocol)

A common method for assessing the potency of GLP-1R agonists is the measurement of intracellular cAMP accumulation.

Caption: Generalized workflow for a cAMP accumulation assay.

-

Cell Culture: A suitable cell line, such as HEK293 cells stably expressing the human GLP-1 receptor, is cultured in appropriate media.

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96- or 384-well) at a predetermined density and allowed to adhere overnight.

-

Agonist Preparation: Serial dilutions of this compound are prepared in an appropriate assay buffer.

-

Cell Treatment: The culture medium is replaced with the agonist dilutions, and the cells are incubated for a specific duration at a controlled temperature (e.g., 30 minutes at 37°C).

-

Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The concentration of cAMP is then quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The half-maximal effective concentration (EC50) is calculated from this curve.

Radioligand Binding Assay (General Protocol)

Binding affinity is determined by a competitive binding assay using a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1R.

-

Assay Setup: The assay is set up in a multi-well plate containing the cell membranes, a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1), and varying concentrations of this compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the GLP-1R.

Clinical Development

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2DM and obesity.

Phase 1 Studies (NCT04305587, NCT05158244)

Two randomized, double-blind, placebo-controlled, multiple-ascending-dose Phase 1 studies were conducted.

-

Participants: 74 participants with T2DM and 26 participants with obesity without diabetes.

-

Treatment Duration: 28 or 42 days.

-

Doses: Target doses ranged from 10 mg to 180 mg per day, with dose titration.

-

Key Findings:

-

The pharmacokinetic profile supported once-daily dosing.

-

Dose-dependent reductions in mean daily glucose were observed in participants with T2DM.

-

The 180 mg dose led to significant reductions in HbA1c and body weight after 42 days in participants with T2DM.

-

A similar magnitude of weight loss was observed in participants with obesity.

-

The most common adverse events were mild gastrointestinal issues, with nausea being the most frequently reported.

-

Phase 1 Efficacy Data (42 days, T2DM cohort)

| Parameter | This compound (180 mg) | Placebo |

| Change in HbA1c | -1.61% (90% CI: -2.08, -1.14) | -0.61% (90% CI: -1.56, 0.34) |

| Change in Body Weight | -5.10 kg (90% CI: -6.62, -3.58) | -2.06 kg (90% CI: -4.47, 0.36) |

Phase 2 Study (NCT05579977)

A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study was initiated to further evaluate the efficacy and safety of this compound. This study was terminated early due to safety concerns.

-

Participants: 901 participants were treated (512 in the T2DM cohort and 389 in the obesity cohort).

-

Key Efficacy Findings:

-

Statistically significant reductions in HbA1c were observed across all this compound doses at week 16 in the T2DM cohort.

-

Statistically significant decreases in body weight were observed across all this compound doses at week 20 in the obesity cohort.

-

Phase 2 Efficacy Data

| Cohort | Parameter | This compound Dose | Change from Baseline | Placebo Change |

| T2DM (Week 16) | Change in HbA1c | 80 mg | -1.44% (90% CI: -1.63, -1.26) | -0.07% (90% CI: -0.25, 0.11) |

| Obesity (Week 20) | Change in Body Weight | 200 mg (five-step titration) | -7.47% (90% CI: -8.50, -6.43) | -1.84% (90% CI: -2.85, -0.83) |

Discontinuation of Development

The clinical development of this compound was terminated in June 2023. The decision was based on pharmacokinetic data from Phase 1 drug-drug interaction studies and the observation of elevated liver transaminases in a subset of participants in both Phase 1 and Phase 2 studies. While no participants exhibited liver-related symptoms or liver failure, the safety signal led to the discontinuation of the program. A retrospective review of preclinical data did not show any signals of liver toxicity, suggesting the transaminase elevations may be specific to humans.

Conclusion

This compound was a potent, orally available, non-peptide GLP-1R agonist that demonstrated significant efficacy in improving glycemic control and reducing body weight in early-phase clinical trials. Its development highlighted the potential of small molecules to provide a convenient alternative to injectable peptide-based therapies for T2DM and obesity. However, the emergence of a liver safety signal in clinical studies ultimately led to the termination of its development. The case of this compound underscores the challenges in the development of novel therapeutics and the critical importance of thorough safety evaluation. The insights gained from the this compound program, including its structural engagement with the GLP-1R, contribute to the broader understanding of small-molecule agonism of this important therapeutic target and may inform the development of future oral incretin-based therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pfizer.com [pfizer.com]

- 3. The development of an oral GLP-1 receptor agonist for the management of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of an oral small-molecule glucagon-like peptide-1 receptor agonist, this compound, for type 2 diabetes and obesity: A dose-ranging, phase 2, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Once-daily oral small-molecule glucagon-like peptide-1 receptor agonist this compound (PF-07081532) for type 2 diabetes and obesity: Two randomized, placebo-controlled, multiple-ascending-dose Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of Lotiglipron (PF-07081532): A Technical Overview of a Small Molecule GLP-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotiglipron (PF-07081532) emerged from Pfizer's small molecule design expertise as an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist intended for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. As a once-daily oral alternative to injectable peptide-based therapies, it held significant promise. Preclinical studies demonstrated its ability to engage the GLP-1 receptor and elicit downstream signaling. Subsequent Phase 1 and 2 clinical trials confirmed its efficacy in reducing glycemic indices and body weight. However, the development program was terminated in June 2023 due to safety concerns, specifically the observation of elevated liver enzymes (transaminases) in a subset of participants.[1][2][3][4] This technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical data, clinical trial design and outcomes, and the ultimate rationale for its discontinuation.

Discovery and Preclinical Development

This compound was developed by Pfizer as part of a strategic effort to create a convenient, oral small-molecule alternative to the successful injectable GLP-1R agonists.[5] The compound, along with a similar candidate Danuglipron, was presented in the 2018-2019 timeframe as a "first-in-class" drug candidate, with patent filings indicating its novelty as a 6-carboxylic acid of benzimidazole derivative.

Mechanism of Action

This compound is a GLP-1 receptor agonist. Upon oral administration, it binds to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), primarily located on pancreatic beta cells and neurons in the brain. This binding initiates a signaling cascade that mimics the effects of the endogenous incretin hormone GLP-1.

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade results in:

-

Glucose-Dependent Insulin Secretion: Enhanced insulin release from pancreatic β-cells in response to high blood glucose levels.

-

Glucagon Suppression: Reduced secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.

-

Delayed Gastric Emptying and Increased Satiety: The activation of GLP-1 receptors in the gastrointestinal tract and brain slows down the digestion of food and increases the feeling of fullness, contributing to reduced caloric intake and weight loss.

Preclinical Pharmacology

In vitro studies were conducted to characterize this compound's interaction with the GLP-1 receptor. These assays are crucial for determining the potency and signaling profile of a drug candidate before it enters clinical trials.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Receptor Details |

|---|---|---|

| Binding Affinity (Ki) | 2770 nM | Mutated rat GLP-1R S33W |

| cAMP Accumulation (EC50) | 26.9 nM | High-density expressed mutant rat GLP-1R S33W |

| β-arrestin 1 Recruitment (EC50) | 198 nM | Mutant rat GLP-1R S33W |

| β-arrestin 2 Recruitment (EC50) | 274 nM | Mutant rat GLP-1R S33W |

Data sourced from MedChemExpress.

Experimental Protocols: Preclinical

While full detailed protocols are proprietary, the methodologies can be summarized as follows:

-

Binding Affinity Assays: These experiments typically involve competitive binding assays using a radiolabeled ligand for the GLP-1R. The ability of this compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated to determine its binding affinity.

-

cAMP Accumulation Assays: Cells expressing the GLP-1 receptor (e.g., HEK293 cells) are treated with varying concentrations of this compound. The intracellular levels of cAMP are then measured, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The EC50 value, representing the concentration at which this compound elicits half of its maximal effect, is determined to assess its potency in activating the primary G-protein signaling pathway.

-

β-arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GLP-1 receptor, a key step in receptor internalization and desensitization. Techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) are commonly used, where the receptor and β-arrestin are tagged with donor and acceptor molecules. The EC50 for β-arrestin recruitment provides insight into the drug's potential for causing receptor desensitization.

An exhaustive retrospective review of in vitro and in vivo preclinical toxicity and ADME (absorption, distribution, metabolism, and excretion) data for this compound did not reveal any signals consistent with the liver toxicity observed later in humans, suggesting the elevated transaminases may be a human-specific issue.

Clinical Development

This compound advanced into a clinical development program involving Phase 1 and Phase 2 studies to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Clinical Studies

Two key Phase 1, randomized, double-blind, placebo-controlled, multiple-ascending-dose studies (NCT04305587 and NCT05158244) were conducted.

-

Objective: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily this compound.

-

Population: The studies included 74 participants with T2DM and 26 participants with obesity but without diabetes.

-

Methodology: Participants were randomized to receive either placebo or this compound. Doses were titrated up to target doses ranging from 10 mg to 180 mg per day over a period of 28 or 42 days.

-

Results: The pharmacokinetic profile supported once-daily dosing. This compound demonstrated dose-dependent reductions in mean daily glucose and glycated hemoglobin (HbA1c) in participants with T2DM, and dose-dependent reductions in body weight in both populations. Most adverse events were mild, with nausea being the most frequently reported, consistent with the GLP-1R agonist class. No clinically meaningful adverse trends in safety labs, including liver function tests, were noted in these initial studies.

Table 2: Key Efficacy Results from Phase 1 Study (42 Days, T2DM Cohort)

| Treatment Group | N | Change from Baseline in HbA1c (LS Mean) | Change from Baseline in Body Weight (LS Mean) |

|---|---|---|---|

| This compound 180 mg | N/A | -1.61% (90% CI: -2.08, -1.14) | -5.10 kg (90% CI: -6.62, -3.58) |

| Placebo | N/A | -0.61% (90% CI: -1.56, 0.34) | -2.06 kg (90% CI: -4.47, 0.36) |

Data from a 42-day treatment period in participants with T2DM.

Phase 2 Clinical Study (C3991004 / NCT05579977)

A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study was initiated to further evaluate the efficacy and safety of this compound.

-

Objective: To assess the efficacy of a range of this compound doses compared to placebo in adults with T2DM inadequately controlled on metformin, and separately, in adults with obesity without T2DM.

-

Population: The study enrolled 901 participants (512 in the T2DM cohort and 389 in the obesity cohort).

-

Methodology: This was a multi-site, multi-national study. Participants were randomized to receive various maintenance doses of this compound (e.g., 80 mg, 140 mg, 200 mg, 260 mg) or a matching placebo, with dose-escalation intervals. The T2DM cohort also included an open-label arm with oral semaglutide as a reference.

-

Results: Despite the study being terminated early, statistically significant efficacy was observed.

Table 3: Key Efficacy Results from Terminated Phase 2 Study

| Cohort | Endpoint | Treatment Group | Result (LS Mean Change from Baseline) |

|---|---|---|---|

| T2DM (at Week 16) | HbA1c | This compound 80 mg | -1.44% (90% CI: -1.63, -1.26) |

| Placebo | -0.07% (90% CI: -0.25, 0.11) | ||

| Obesity (at Week 20) | Body Weight | This compound 200 mg (5-step titration) | -7.47% (90% CI: -8.50, -6.43) |

| Placebo | -1.84% (90% CI: -2.85, -0.83) |

Data sourced from the publication on the terminated Phase 2 study.

Discontinuation of Development

On June 26, 2023, Pfizer announced the discontinuation of the clinical development of this compound.

Rationale for Discontinuation

The decision was based on the observation of elevated liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) in a subset of participants. This safety signal was identified during routine data monitoring of the Phase 2 study and confirmed by emerging pharmacokinetic data from two Phase 1 drug-drug interaction (DDI) studies (NCT05671653 and NCT05788328).

-

In the Phase 2 study, transaminase elevations were observed in 6.6% of participants on this compound in the T2DM cohort and 6.0% in the obesity cohort, compared to 1.6% on placebo in the obesity cohort.

-

The affected patients did not report liver-related symptoms or side effects, and there was no evidence of liver failure. However, the elevations were a clear safety signal indicating potential hepatotoxicity.

The attempts to identify a specific at-risk population were unsuccessful, leading to the decision to terminate the program. Following this decision, Pfizer shifted its focus to its other oral GLP-1R agonist candidate, Danuglipron.

Conclusion

The development of this compound represents a significant effort in the pursuit of an oral, small-molecule therapy for T2DM and obesity. The program successfully demonstrated the compound's intended mechanism of action and clinical efficacy in reducing both blood glucose and body weight. However, the emergence of a human-specific liver safety signal, which was not predicted by preclinical models, ultimately led to its discontinuation. The this compound story underscores the critical challenges in drug development, particularly the unpredictability of clinical safety outcomes, and serves as a valuable case study for researchers and professionals in the pharmaceutical industry.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. "Next-in-class" GLP-1R Danuglipron- and this compound-like Agonists: A Patent Review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pfizer's Oral Weight Loss Drug Development Encounters Challenges - Who Will Be the Next 'Drug King' in the GLP-1 Race? [synapse.patsnap.com]

- 4. pfizer.com [pfizer.com]

- 5. medcitynews.com [medcitynews.com]

Lotiglipron (PF-07081532): A Technical Whitepaper on Target Validation in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotiglipron (PF-07081532) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes (T2D) and obesity. As a non-peptide mimetic of the endogenous incretin hormone GLP-1, this compound was designed to offer a convenient oral alternative to the injectable peptide-based GLP-1R agonists. The therapeutic rationale for this compound was centered on the well-established role of GLP-1R activation in glucose homeostasis and appetite regulation. Clinical trials demonstrated this compound's efficacy in improving glycemic control and promoting weight loss. However, its clinical development was discontinued in June 2023 due to safety concerns related to elevated liver enzymes observed in study participants. This whitepaper provides an in-depth technical guide to the target validation of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to assess its pharmacological activity.

Introduction: The GLP-1 Receptor as a Therapeutic Target

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in regulating glucose metabolism and energy balance. Endogenously activated by the gut-derived hormone GLP-1, the GLP-1R is expressed in various tissues, including pancreatic β-cells, the gastrointestinal tract, and the brain. Its activation initiates a cascade of signaling events that are highly beneficial for individuals with T2D and obesity.

The therapeutic validation of the GLP-1R is well-established, with several injectable peptide agonists, such as semaglutide and liraglutide, demonstrating robust clinical efficacy and becoming cornerstones in the management of metabolic diseases. The development of small-molecule, orally active GLP-1R agonists like this compound represented a significant advancement, aiming to improve patient compliance and accessibility.

Mechanism of Action of this compound

This compound acts as a selective agonist of the GLP-1R. By binding to and activating the receptor, it mimics the physiological effects of endogenous GLP-1. The primary downstream signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells.

Beyond its effects on insulin secretion, GLP-1R agonism by this compound was intended to:

-

Suppress glucagon secretion from pancreatic α-cells.

-

Slow gastric emptying, thereby reducing postprandial glucose excursions.

-

Promote satiety and reduce food intake through central nervous system effects.

Signaling Pathway of GLP-1 Receptor Activation

Quantitative Data from Clinical Trials

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2D and obesity. The development was terminated prematurely due to safety signals.[1]

Phase 1 Studies (NCT04305587, NCT05158244)

Two randomized, double-blind, placebo-controlled, multiple-ascending-dose Phase 1 studies were conducted.[2]

Table 1: Summary of Efficacy Results from Phase 1 Studies [2]

| Parameter | This compound Dose | Change from Baseline (this compound) | Change from Baseline (Placebo) |

| Glycated Hemoglobin (HbA1c) | 180 mg | -1.61% (90% CI: -2.08, -1.14) | -0.61% (90% CI: -1.56, 0.34) |

| Body Weight | 180 mg | -5.10 kg (90% CI: -6.62, -3.58) | -2.06 kg (90% CI: -4.47, 0.36) |

Phase 2 Study (NCT05579977)

A dose-ranging, randomized, double-blind, placebo-controlled Phase 2 study was initiated but terminated early.[1][3]

Table 2: Summary of Efficacy Results from Phase 2 Study

| Cohort | Parameter | This compound Dose | Change from Baseline (this compound) | Change from Baseline (Placebo) |

| Type 2 Diabetes | HbA1c (at Week 16) | 80 mg | -1.44% (90% CI: -1.63, -1.26) | -0.07% (90% CI: -0.25, 0.11) |

| Obesity | Body Weight (at Week 20) | 200 mg (5-step titration) | -7.47% (90% CI: -8.50, -6.43) | -1.84% (90% CI: -2.85, -0.83) |

Experimental Protocols

Detailed, specific protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. The following sections describe representative methodologies for the key experiments used to characterize GLP-1R agonists.

In Vitro GLP-1 Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity of a test compound to the GLP-1 receptor.

Methodology: A radioligand binding assay is a common method.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-GLP1R) are cultured in appropriate media.

-

Cells are harvested, and a membrane preparation is obtained through homogenization and centrifugation.

-

-

Radioligand Binding:

-

A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) is incubated with the cell membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

-

Incubation and Filtration:

-

The reaction mixture is incubated to allow binding to reach equilibrium.

-

The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

-

Quantification and Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vitro cAMP Accumulation Assay (Representative Protocol)

Objective: To measure the functional agonism of a test compound at the GLP-1R by quantifying the production of the second messenger, cAMP.

Methodology: A cell-based assay using a technology such as Homogeneous Time-Resolved Fluorescence (HTRF) is often employed.

-

Cell Culture:

-

HEK293 or CHO cells stably expressing the human GLP-1R are seeded in microplates.

-

-

Compound Treatment:

-

Cells are treated with serial dilutions of the test compound (this compound) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Cell Lysis and Detection:

-

After incubation, the cells are lysed, and HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) are added.

-

-

Signal Measurement and Analysis:

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

A dose-response curve is generated to determine the half-maximal effective concentration (EC₅₀), which represents the potency of the compound.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models (Representative Protocol)

Objective: To evaluate the effect of a test compound on glucose disposal in response to an oral glucose challenge in an animal model of metabolic disease (e.g., db/db mice).

Methodology:

-

Animal Acclimation and Fasting:

-

Animals are acclimated to the experimental conditions.

-

Prior to the test, animals are fasted overnight with free access to water.

-

-

Compound Administration:

-

A single dose of the test compound (this compound) or vehicle is administered orally.

-

-

Glucose Challenge:

-

After a specified time following compound administration, a concentrated glucose solution is administered orally via gavage.

-

-

Blood Sampling and Glucose Measurement:

-

Blood samples are collected from the tail vein at baseline (before glucose administration) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured using a glucometer.

-

-

Data Analysis:

-

Blood glucose concentrations are plotted against time.

-

The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.

-

Generalized Experimental Workflow for GLP-1R Agonist Development

Safety and Discontinuation

The clinical development of this compound was halted due to observations of elevated liver transaminases (alanine aminotransferase and aspartate aminotransferase) in a subset of study participants. These elevations were generally asymptomatic and did not lead to liver failure. A retrospective review of preclinical toxicology data did not reveal any signals of liver toxicity, suggesting a potential human-specific safety issue. The inability to identify an at-risk population for this adverse event led to the decision to terminate the development program.

Conclusion

This compound successfully validated the therapeutic potential of an oral, small-molecule GLP-1R agonist for the treatment of type 2 diabetes and obesity. Its ability to significantly reduce HbA1c and body weight in clinical trials underscored the viability of this therapeutic approach. However, the emergence of a liver safety signal in human studies, which was not predicted by preclinical models, highlights the challenges in drug development and the importance of thorough clinical safety evaluation. The data and methodologies associated with the this compound program provide valuable insights for the continued development of next-generation oral incretin-based therapies for metabolic diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute medical advice.

References

- 1. Evaluation of an oral small-molecule glucagon-like peptide-1 receptor agonist, this compound, for type 2 diabetes and obesity: A dose-ranging, phase 2, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Once-daily oral small-molecule glucagon-like peptide-1 receptor agonist this compound (PF-07081532) for type 2 diabetes and obesity: Two randomized, placebo-controlled, multiple-ascending-dose Phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, this compound, for type 2 diabetes and obesity: A dose‐ranging, phase 2, randomized, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Lotiglipron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotiglipron (PF-07081532) is an orally active, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a GLP-1R agonist, it was developed for the potential treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][3] The therapeutic rationale for this compound is based on the well-established role of GLP-1R activation in regulating glucose homeostasis and appetite. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[4] Although its clinical development was discontinued, the in vitro characterization of this compound provides valuable insights into its pharmacological profile as a small-molecule GLP-1R agonist.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency in key signaling pathways, and detailed methodologies for the assays used in its evaluation.

Core Data Summary

The in vitro activity of this compound has been quantified through various assays to determine its binding affinity for the GLP-1 receptor and its functional potency in downstream signaling pathways. The key parameters are summarized in the tables below.

Table 1: this compound GLP-1 Receptor Binding Affinity

| Parameter | Receptor | Value (nM) |

| Kᵢ | Mutated Rat GLP-1R S33W | 2770 |

| Data sourced from MedChemExpress. |

Table 2: this compound Functional Potency

| Assay | Receptor | Parameter | Value (nM) |

| cAMP Accumulation | High-density expressed mutant rat GLP-1R S33W | EC₅₀ | 26.9 |

| β-Arrestin 1 Recruitment | Mutant rat GLP-1R S33W | EC₅₀ | 198 |

| β-Arrestin 2 Recruitment | Mutant rat GLP-1R S33W | EC₅₀ | 274 |

| Data sourced from MedChemExpress. |

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαs protein. This initiates a signaling cascade that includes the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of GLP-1R activation. Additionally, GLP-1R activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These represent standard protocols for such assessments.

GLP-1R Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation : Cell membranes are prepared from a cell line stably expressing the human GLP-1R (e.g., CHO or HEK293 cells).

-

Assay Buffer : A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

-

Reaction Mixture : In a microplate, cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound.

-

Incubation : The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

Termination and Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.

-

Radioactivity Measurement : The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis : Non-specific binding is determined in the presence of a high concentration of an unlabeled GLP-1R agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

Methodology:

-

Cell Culture : Cells stably expressing the human GLP-1R (e.g., HEK293 or CHO cells) are cultured to an appropriate density.

-

Cell Plating : Cells are harvested and seeded into a 384-well white microplate.

-

Compound Preparation : Serial dilutions of this compound are prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Stimulation : The cell culture medium is removed, and the prepared this compound dilutions are added to the cells. The plate is then incubated at room temperature for a specified time (e.g., 30 minutes).

-

Detection : HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells, followed by incubation at room temperature for 60 minutes, protected from light.

-

Plate Reading : The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis : The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the concentration of cAMP produced. The data are then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and signaling. The PathHunter® assay from DiscoveRx is a widely used platform for this purpose.

Methodology:

-

Cell Culture : PathHunter® cells engineered to co-express the GLP-1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured according to the manufacturer's protocol.

-

Cell Plating : Cells are seeded into a 384-well white microplate and incubated overnight.

-

Compound Stimulation : Serial dilutions of this compound are added to the cells, and the plate is incubated at 37°C for 90 minutes.

-

Detection : PathHunter® detection reagents are prepared and added to each well. The plate is then incubated at room temperature for 60 minutes.

-

Luminescence Reading : The chemiluminescent signal is measured using a standard plate reader.

-

Data Analysis : The luminescence signal is proportional to the extent of β-arrestin recruitment. The data are plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.

Protein Kinase A (PKA) Activation Assay

This assay measures the activity of PKA, a downstream effector of the GLP-1R signaling pathway. Commercially available ELISA-based kits can be used for this purpose.

Methodology:

-

Sample Preparation : Cells expressing GLP-1R are treated with various concentrations of this compound. Cell lysates are then prepared.

-

Assay Procedure :

-

A microplate pre-coated with a specific PKA substrate is used.

-

Cell lysates are added to the wells.

-

ATP is added to initiate the kinase reaction, and the plate is incubated (e.g., for 90 minutes at 30°C).

-

During incubation, PKA in the sample phosphorylates the substrate on the plate.

-

After washing, a phospho-specific antibody that recognizes the phosphorylated substrate is added and incubated.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) is then added.

-

A TMB substrate is added, which develops a color in proportion to the PKA activity.

-

The reaction is stopped, and the absorbance is measured at 450 nm.

-

-

Data Analysis : The PKA activity is determined by comparing the absorbance of the samples to a standard curve generated using a purified PKA standard.

Conclusion

The in vitro characterization of this compound demonstrates its activity as a GLP-1R agonist. It exhibits moderate binding affinity to the receptor and functional potency in stimulating the cAMP signaling pathway and promoting β-arrestin recruitment. The methodologies outlined in this guide provide a framework for the in vitro assessment of small-molecule GLP-1R agonists, which is crucial for the discovery and development of novel therapeutics for metabolic diseases. Although the clinical development of this compound was halted, the data from its in vitro evaluation contribute to the broader understanding of small-molecule interactions with the GLP-1R.

References

Lotiglipron Signaling Pathway: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotiglipron (PF-07081532) is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes and obesity.[1] As a GLP-1R agonist, this compound mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[2] The clinical development of this compound was discontinued due to observations of elevated liver transaminases.[2] This technical guide provides a detailed analysis of the known signaling pathway of this compound, supported by available quantitative data and detailed experimental protocols for key assays.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating the GLP-1 receptor, a member of the class B G protein-coupled receptor (GPCR) family.[1] Upon activation, the GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of downstream effectors.

Quantitative Pharmacological Data

The following tables summarize the available in vitro and clinical data for this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 2770 nM | Mutated Rat GLP-1R S33W | [1] |

| cAMP Accumulation (EC50) | 26.9 nM | High-density expressed mutant rat GLP-1R S33W | |

| β-arrestin 1 Recruitment (EC50) | 198 nM | Mutant rat GLP-1R S33W | |

| β-arrestin 2 Recruitment (EC50) | 274 nM | Mutant rat GLP-1R S33W |

Table 1: In Vitro Pharmacology of this compound. This table presents the binding affinity and functional potency of this compound at the GLP-1 receptor.

| Endpoint | Dose | Change from Baseline (this compound) | Change from Baseline (Placebo) | Study Population | Duration | Reference |

| Glycated Hemoglobin (HbA1c) | 180 mg/day | -1.61% | -0.61% | Type 2 Diabetes | 42 days | |

| Body Weight | 180 mg/day | -5.10 kg | -2.06 kg | Type 2 Diabetes | 42 days | |

| Glycated Hemoglobin (HbA1c) | 80 mg/day | -1.44% | -0.07% | Type 2 Diabetes | 16 weeks | |

| Body Weight | 200 mg/day | -7.47% | -1.84% | Obesity | 20 weeks |

Table 2: Clinical Efficacy of this compound. This table summarizes the effects of this compound on key clinical endpoints in patients with type 2 diabetes and obesity.

Signaling Pathway

The activation of the GLP-1 receptor by this compound initiates a primary signaling cascade through the Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

-

PKA-dependent pathway: PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

-

EPAC-dependent pathway: EPAC activation also contributes to the enhancement of insulin exocytosis.

In addition to the canonical Gαs pathway, GLP-1R activation can also lead to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

Figure 1: this compound Signaling Pathway. Diagram illustrating the major signaling cascades initiated by the binding of this compound to the GLP-1 receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other GLP-1R agonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GLP-1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or a labeled antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Unlabeled this compound for competition studies.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of unlabeled this compound.

-

In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.

Materials:

-

A cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer.

-

Prepare a serial dilution of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.

Materials:

-

A cell line co-expressing the human GLP-1 receptor and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technology).

-

Cell culture medium.

-

Assay buffer.

-

This compound.

-

Detection reagents specific to the assay technology.

Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture overnight.

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the this compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Figure 2: Experimental Workflow. A typical workflow for the characterization of a GLP-1R agonist like this compound.

Conclusion

This compound is a potent oral small-molecule GLP-1R agonist that activates the canonical Gαs-cAMP signaling pathway, leading to beneficial effects on glucose homeostasis and body weight. Its development was halted due to safety concerns related to liver enzyme elevations. The information presented in this technical guide provides a comprehensive overview of the signaling pathway of this compound and the experimental methodologies used to characterize such molecules, which can be valuable for researchers in the field of metabolic drug discovery. Further investigation into the mechanisms underlying the observed hepatotoxicity is warranted to inform the development of future oral GLP-1R agonists.

References

The Effect of Lotiglipron on Insulin and Glucagon Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of lotiglipron was discontinued by Pfizer in June 2023 due to safety concerns, specifically elevated liver transaminases observed in clinical trials.[1][2] This document serves as a technical guide to the anticipated mechanism of action of this compound on insulin and glucagon secretion based on its classification as a glucagon-like peptide-1 receptor agonist (GLP-1 RA) and available clinical trial data.

Introduction

This compound (PF-07081532) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development for the treatment of type 2 diabetes and obesity.[1][3] As a GLP-1 RA, the primary mechanism of action of this compound is to mimic the effects of the endogenous incretin hormone GLP-1.[1] This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells, thereby improving glycemic control. This guide provides an in-depth overview of this mechanism, supported by data from clinical trials and detailed experimental protocols relevant to its study.

Mechanism of Action: Signaling Pathway